molecular formula C19H12BrN3O4S B2618850 (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile CAS No. 683254-87-7

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

Cat. No.: B2618850
CAS No.: 683254-87-7
M. Wt: 458.29
InChI Key: NVAKTOAPNOESSG-WLRTZDKTSA-N
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Description

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly in the context of kinase inhibition. Its molecular structure, featuring a thiazole core and an acrylonitrile group, is characteristic of scaffolds designed to act as covalent kinase inhibitors . The acrylonitrile moiety can form a covalent bond with cysteine residues in the ATP-binding pocket of specific kinases, leading to potent and sustained inhibition. This compound is primarily investigated for its potential to modulate signaling pathways involved in oncogenesis and inflammatory diseases . Researchers utilize it as a key tool to study kinase function, validate novel drug targets, and explore structure-activity relationships (SAR) to guide the development of more selective and efficacious therapeutic agents. Its research value lies in its utility as a probe for understanding disease mechanisms and as a starting point for hit-to-lead optimization campaigns in early-stage drug discovery.

Properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O4S/c1-27-17-7-11(6-16(18(17)24)23(25)26)5-13(9-21)19-22-15(10-28-19)12-3-2-4-14(20)8-12/h2-8,10,24H,1H3/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAKTOAPNOESSG-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-mercapto-3-(2-methylphenyl)-2-propenoic acid with 2-(4-bromophenyl)-4-thiazolamine, leading to the formation of the desired acrylonitrile derivative through multistep synthetic pathways .

Structural Characteristics

The structural integrity of the compound can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. For instance, NMR analysis reveals distinct signals corresponding to different protons in the molecule, confirming the presence of the thiazole and aromatic rings .

Antitumor Activity

Several studies have highlighted the antitumor properties of thiazole derivatives. The compound's structural features contribute significantly to its cytotoxic effects against various cancer cell lines. For example, derivatives with similar thiazole structures have shown IC50 values below 1.98 µg/mL against specific cancer cell lines, indicating potent antiproliferative activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
9A-4311.61
10Jurkat1.98
13Both Cell Lines<1.0

Antimicrobial Activity

In addition to antitumor effects, compounds similar to This compound have demonstrated significant antimicrobial properties. Studies indicate that these derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Thiazole Compounds

CompoundPathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
10Escherichia coli0.25

The biological mechanisms underlying the activity of these compounds often involve interaction with cellular targets such as enzymes or receptors associated with cancer progression or bacterial survival. For instance, thiazole derivatives are known to inhibit biofilm formation and disrupt bacterial cell wall synthesis .

Case Study 1: Anticancer Efficacy

In a controlled study involving various thiazole derivatives, researchers observed significant inhibition of tumor growth in xenograft models treated with compounds similar to This compound . The study reported a reduction in tumor volume by up to 50% compared to control groups .

Case Study 2: Antimicrobial Resistance

A recent investigation into antimicrobial resistance highlighted that certain thiazole derivatives could overcome resistance mechanisms in bacteria, showcasing their potential as effective therapeutic agents against resistant strains .

Scientific Research Applications

Synthesis of the Compound

The synthesis of thiazole derivatives typically involves multicomponent reactions that allow for the efficient construction of complex molecules. For instance, methods involving the reaction of thiosemicarbazones with various aromatic aldehydes have been reported to yield thiazole-based compounds with diverse functional groups . The specific synthesis pathway for (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile may follow similar strategies, utilizing starting materials such as 4-bromoacetophenone and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A series of thiazole analogs have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . For example, related compounds have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents.

CompoundMIC (µg/mL)Target Bacteria
Thiazole Derivative A16Staphylococcus aureus
Thiazole Derivative B32Escherichia coli

Anticancer Activity

Research has indicated that thiazole derivatives exhibit promising anticancer activity by inducing apoptosis in cancer cells. For instance, studies have shown that certain thiazole compounds can inhibit cell proliferation and promote cell death in breast cancer cell lines . The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer progression.

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have also been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest that these compounds can effectively bind to the active site of acetylcholinesterase, potentially leading to therapeutic applications in cognitive disorders .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of a series of thiazole derivatives, one compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for further development . The study utilized both in vitro assays and molecular docking to elucidate the binding interactions between the compounds and bacterial targets.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of thiazole derivatives showed that certain compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The 3-bromophenyl group is primed for nucleophilic substitution (SNAr) due to the electron-withdrawing nature of the thiazole ring. Common reactions include:

Reaction TypeReagents/ConditionsProductReference
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, baseBiaryl derivatives
Buchwald-HartwigPd catalyst, amineAryl amine derivatives
Ullmann CouplingCuI, ligand, amineDiarylamine structures

Example : In , 4-(4-bromophenyl)thiazol-2-amine derivatives underwent Suzuki coupling to introduce aryl groups, improving antimicrobial activity.

Electrophilic Aromatic Substitution on the Phenolic Ring

The 4-hydroxy-3-methoxy-5-nitrophenyl group directs electrophiles to specific positions:

  • Nitro group : Meta-directing.

  • Methoxy group : Ortho/para-directing (though steric hindrance may limit reactivity).

ElectrophilePosition TargetedProductReference
NitrationLimited (pre-existing nitro group)Poly-nitro derivatives (rare)
SulfonationPara to -OHSulfonated phenolic derivatives
Halogenation (Cl/Br)Ortho to -OCH₃Halogenated analogs

Note : The nitro group’s strong electron-withdrawing effect reduces ring reactivity, necessitating harsh conditions (e.g., fuming H₂SO₄ for sulfonation ).

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, enabling further derivatization:

Reducing AgentConditionsProductReference
H₂/Pd-CEthanol, 25°C5-Aminophenolic derivative
Fe/HClRefluxAmine intermediate
SnCl₂/HClAqueous, 80°CPartially reduced hydroxylamine

Application : In , nitro-to-amine reduction in thiazole hybrids enhanced anticancer activity.

Michael Addition at the Acrylonitrile Moiety

The α,β-unsaturated nitrile acts as a Michael acceptor for nucleophiles:

NucleophileConditionsProductReference
Thiols (e.g., RSH)K₂CO₃, DMFThioether adducts
AminesEtOH, RTβ-Amino nitriles
EnolatesLDA, THF, -78°CCycloaddition products

Example : demonstrated acrylonitrile-thiazole derivatives undergoing Michael addition with thiophenol to form bioactive adducts.

Knoevenagel Condensation

The acrylonitrile group can participate in condensations with aldehydes/ketones:

Carbonyl CompoundCatalystProductReference
Aromatic aldehydesPiperidine, EtOHExtended α,β-unsaturated systems
Heterocyclic ketonesNH₄OAc, microwaveHybrid thiazole-heterocycle conjugates

Mechanism : Base-catalyzed deprotonation forms a resonance-stabilized enolate, which attacks the carbonyl .

Hydrolysis of the Nitrile Group

The acrylonitrile’s nitrile can be hydrolyzed to carboxylic acid or amide:

ConditionsProductReference
H₂SO₄ (50%), refluxCarboxylic acid
NaOH, H₂O₂Amide
HCl, H₂O, RTPartial hydrolysis to imine

Note : Hydrolysis is pH-dependent and may require protection of sensitive groups (e.g., phenol ).

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural Variations

2-[4-(4-Bromophenyl)-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile ()
  • Key Differences :
    • Phenyl Substituents : 2,4-Dichlorophenyl vs. 4-hydroxy-3-methoxy-5-nitrophenyl.
    • Electronic Effects : Chlorine atoms (electron-withdrawing) vs. nitro (stronger electron-withdrawing) and methoxy (electron-donating).
  • Hydroxy and methoxy groups improve solubility in polar solvents compared to dichloro derivatives .
(2E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)thiazol-2-yl]acrylonitrile ()
  • Key Differences :
    • Chromene Fusion : A benzochromenyl group replaces the bromophenyl-thiazole moiety.
  • Impact :
    • Extended conjugation in the chromene system may enhance photophysical properties (e.g., fluorescence), unlike the target compound’s nitro-phenyl system.
    • The chromene’s ketone group introduces additional hydrogen-bonding sites .
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile ()
  • Key Differences: Nitro Placement: Nitro group on an aniline ring vs. phenolic ring. Substituents: Fluoro and amino groups vs. hydroxy and methoxy.
  • Impact: The aniline-linked nitro group may favor interactions with aromatic amino acids in enzyme binding. Fluoro substituents increase metabolic stability compared to hydroxy groups .

Physicochemical Properties

Property Target Compound 2,4-Dichloro Analogue () Chromene Derivative ()
Molecular Weight ~454.3 g/mol ~444.7 g/mol ~473.9 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~3.8 (balanced polarity)
Solubility Moderate in DMSO, low in water Low in polar solvents Moderate in chloroform
Hydrogen Bonding 2 donors (OH, NO₂), 3 acceptors 1 donor (CN), 2 acceptors 3 acceptors (C=O, CN, NO₂)

Stability and Reactivity

  • Nitro Group : Increases susceptibility to reduction (e.g., in vivo nitroreductase activity) compared to halogenated analogues.
  • Hydroxy Group : Prone to oxidation; stabilization via formulation (e.g., prodrugs) may be necessary.
  • Methoxy Group : Provides steric hindrance, reducing degradation rates compared to smaller substituents like fluorine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between a substituted thiazole acetonitrile and an aromatic aldehyde. For example, similar acrylonitrile derivatives are prepared by refluxing precursors in ethanol with a catalytic base (e.g., piperidine) under nitrogen, achieving yields of 65–85% . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and reaction time (6–24 hours). Purity is confirmed via HPLC and recrystallization in ethanol/water mixtures.

Q. How is the E-configuration of the acrylonitrile moiety confirmed experimentally?

  • Methodology : The E-configuration is validated using X-ray crystallography (single-crystal XRD) and NMR spectroscopy. For instance, NOESY NMR can detect spatial proximity between protons on the thiazole ring and the aromatic substituents, while XRD data (e.g., C=C bond length ~1.33 Å) confirm the trans geometry .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers expect?

  • Methodology :

  • FT-IR : A sharp CN stretch at ~2215 cm⁻¹, C=C (acrylonitrile) at ~1600 cm⁻¹, and hydroxyl (O-H) at ~3400 cm⁻¹ .
  • ¹H NMR : Distinct peaks for methoxy (~δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and hydroxyl (δ 9.5–10.5 ppm, exchangeable with D₂O) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ consistent with the molecular formula C₁₉H₁₃BrN₃O₄S.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gap) to predict charge transport (for semiconductors) or redox behavior. For example, the nitro group lowers LUMO energy, enhancing electron-accepting capacity, while the hydroxyl group influences solubility and hydrogen bonding .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar acrylonitrile derivatives?

  • Methodology : Discrepancies (e.g., enzyme inhibition vs. inactivity) are addressed via:

  • Structural analogs : Systematic substitution of the bromophenyl or nitro groups to isolate pharmacophores.
  • Assay conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .

Q. How can photophysical properties (e.g., fluorescence) be tuned via substituent modification for optoelectronic applications?

  • Methodology : Introducing electron-donating groups (e.g., -OCH₃) or withdrawing groups (-NO₂) alters conjugation length and Stokes shift. Time-resolved fluorescence spectroscopy and cyclic voltammetry quantify excited-state lifetimes and redox potentials, respectively .

Methodological Challenges and Solutions

Q. How to assess stability under physiological conditions for drug discovery applications?

  • Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolysis of nitrile to amide) are identified via tandem MS/MS .

Q. What mechanistic insights explain regioselectivity in the synthesis of thiazole-acrylonitrile hybrids?

  • Methodology : Isotopic labeling (¹³C NMR) traces bond formation, while kinetic studies (variable-temperature NMR) identify rate-determining steps (e.g., aldol addition vs. dehydration) .

Ethical and Safety Considerations

  • Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity (IC₅₀) and genotoxicity (Ames test) before in vivo studies .
  • Handling Nitro Groups : Avoid exposure to reducing agents (risk of explosive byproducts) and use fume hoods for dust control .

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